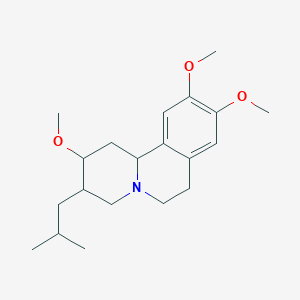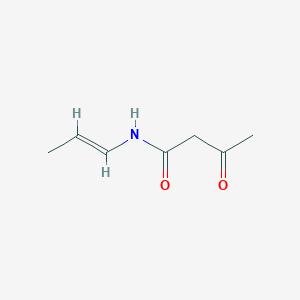
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as acrylamide or acrylic amide and has the chemical formula C3H5NO. This compound has a wide range of applications, including its use in the synthesis of polymers, as a co-monomer in the production of polyacrylamide, and in the production of various industrial products.
Aplicaciones Científicas De Investigación
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) has a wide range of applications in scientific research. It is commonly used as a co-monomer in the production of polyacrylamide, which is used in various fields such as wastewater treatment, enhanced oil recovery, and papermaking. Additionally, it is used as a crosslinking agent in the production of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing.
Mecanismo De Acción
The mechanism of action of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) is not fully understood. However, it is believed to act as a nucleophile and react with electrophilic molecules, leading to the formation of covalent bonds. This process results in the crosslinking of polymers and the formation of hydrogels.
Biochemical and Physiological Effects
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to handle this compound with care as it can be a skin irritant and can cause respiratory problems if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in lab experiments is its ability to form hydrogels, which have a wide range of applications in various fields. Additionally, it is easy to synthesize and has low toxicity. However, one of the limitations of using this compound is its tendency to form homopolymers, which can affect the properties of the resulting hydrogels.
Direcciones Futuras
There are several future directions for the use of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in scientific research. Some of these include:
1. Developing new methods for the synthesis of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) that are more efficient and environmentally friendly.
2. Investigating the use of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in the production of novel hydrogels with unique properties.
3. Exploring the use of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in tissue engineering and regenerative medicine.
4. Studying the potential applications of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in drug delivery systems.
5. Investigating the use of Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) in the production of novel materials for various industrial applications.
Conclusion
In conclusion, Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) is a versatile chemical compound that has a wide range of applications in scientific research. Its ability to form hydrogels makes it particularly useful in various fields such as drug delivery, tissue engineering, and wound healing. While there are still many unknowns about the mechanism of action of this compound, it is clear that it has significant potential for future research and development.
Métodos De Síntesis
Butanamide, 3-oxo-N-1-propenyl-, (E)-(9CI) can be synthesized through the reaction of acrylonitrile with water and ammonia in the presence of a catalyst. The reaction produces acrylic acid, which is then converted to acrylamide through the process of dehydration. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Propiedades
Número CAS |
146140-70-7 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
3-oxo-N-[(E)-prop-1-enyl]butanamide |
InChI |
InChI=1S/C7H11NO2/c1-3-4-8-7(10)5-6(2)9/h3-4H,5H2,1-2H3,(H,8,10)/b4-3+ |
Clave InChI |
XXJFBWUUBQOTPY-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/NC(=O)CC(=O)C |
SMILES |
CC=CNC(=O)CC(=O)C |
SMILES canónico |
CC=CNC(=O)CC(=O)C |
Sinónimos |
Butanamide, 3-oxo-N-1-propenyl-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
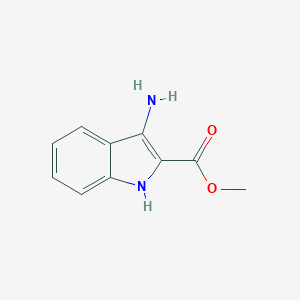



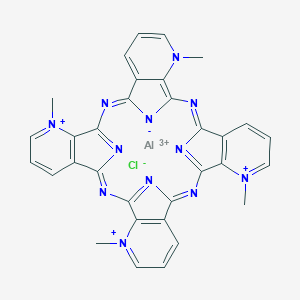
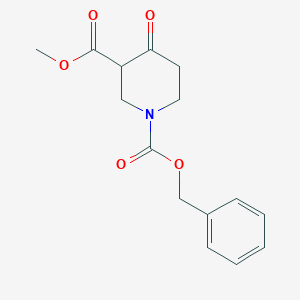
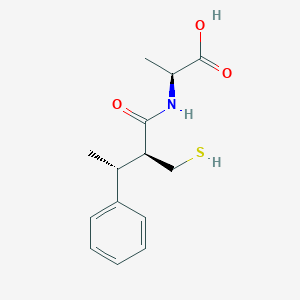
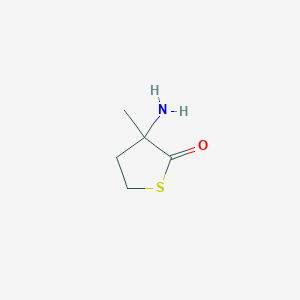
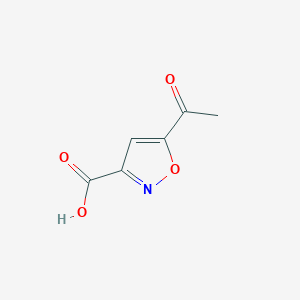
![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)

![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
